molecular formula C10H12N2O2 B1311842 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 223915-75-1

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No. B1311842
M. Wt: 192.21 g/mol
InChI Key: SMAZDNVHMACXLU-UHFFFAOYSA-N
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Description

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a compound with the CAS Number: 373385-03-6 . It has a molecular weight of 228.68 . The compound is usually in the form of a white solid .


Molecular Structure Analysis

The IUPAC name of the compound is 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride . The InChI code is 1S/C10H12N2O2.ClH/c13-12(14)10-4-3-8-2-1-5-11-7-9(8)6-10;/h3-4,6,11H,1-2,5,7H2;1H .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 228.68 .

Scientific Research Applications

Synthesis and Structural Analysis

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been designed and synthesized, showing significant potential as selective inhibitors of human neuronal nitric oxide synthase (nNOS), which could have therapeutic applications in neuropathic pain management (Annedi et al., 2012). Efficient synthesis and spectroscopic analysis of 8-Nitro Spiro C-3-Annulated 2-Benzazepines and their N-Oxides have been conducted, offering insights into their structural characteristics and potential for further chemical modifications (Varlamov et al., 2001).

Potential Therapeutic Applications

The synthesized compounds, including 8-Nitro derivatives, have been evaluated for their potential therapeutic applications. For instance, derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine have shown promise in the development of selective nNOS inhibitors, which are relevant in addressing conditions like neuropathic pain (Annedi et al., 2012). Furthermore, the structural analysis and synthesis pathways of these compounds provide a foundation for developing new drug candidates with improved specificity and efficacy.

Chemical Properties and Reactivity

Research on the synthesis, X-ray diffraction data, and reactivity of tetrahydro-1H-benzo[b]azepine derivatives underscores their chemical versatility and potential for creating novel compounds with significant biological activity. For example, microwave-assisted synthesis methods have been developed for nitro-substituted tetrahydropyridoazepines, demonstrating the efficiency of modern synthetic techniques in producing complex nitrogen-containing heterocycles (Schultz et al., 2010).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-4-3-8-2-1-5-11-7-9(8)6-10/h3-4,6,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAZDNVHMACXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438883
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

CAS RN

223915-75-1
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ek, LG Wistrand, T Frejd - The Journal of Organic Chemistry, 2003 - ACS Publications
A continued study of the recently discovered diazotizative allylation (DiazAll) reaction of aniline derivatives is reported. Several allyl reagents, commonly used in radical allylation …
Number of citations: 31 pubs.acs.org

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